4-Phenyl-2-hexanone
Overview
Description
4-Phenyl-2-hexanone is an organic compound with the molecular formula C12H16O. It is a ketone with a phenyl group attached to the fourth carbon of the hexanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenyl-2-hexanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2-hexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+CH3(CH2)3COCH3AlCl3C6H5(CH2)3COCH3+HCl
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-hexanone to form this compound after hydrolysis:
C6H5MgBr+CH3(CH2)3COCH3H2OC6H5(CH2)3COCH3+MgBrOH
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: Nitration with HNO3 and H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst.
Major Products
Oxidation: 4-Phenylhexanoic acid.
Reduction: 4-Phenyl-2-hexanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-Phenyl-2-hexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 4-Phenyl-2-hexanone involves its interaction with various molecular targets. In reduction reactions, it acts as an electrophile, accepting electrons from nucleophiles such as hydride ions. In oxidation reactions, it donates electrons to oxidizing agents. The phenyl group can participate in resonance stabilization, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Hexanone: Lacks the phenyl group, making it less reactive in electrophilic substitution reactions.
4-Phenyl-2-butanone: Shorter carbon chain, affecting its physical properties and reactivity.
Acetophenone: Similar structure but with a different carbon chain length, influencing its chemical behavior
Uniqueness
4-Phenyl-2-hexanone is unique due to its specific structure, which combines the properties of both aliphatic ketones and aromatic compounds. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-phenylhexan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-11(9-10(2)13)12-7-5-4-6-8-12/h4-8,11H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKATTRGTKYSNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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